4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Description
4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a heterocyclic compound featuring three distinct structural motifs:
- A 1H-1,3-benzodiazole (benzimidazole) core substituted at the N1 position with a 2-chlorophenylmethyl group.
- A pyrrolidin-2-one ring substituted at the 1-position with a phenyl group.
- A linkage between the benzodiazole and pyrrolidinone moieties at the benzodiazole C2 and pyrrolidinone C4 positions.
The 2-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the benzodiazole core is known for its role in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c25-20-11-5-4-8-17(20)15-28-22-13-7-6-12-21(22)26-24(28)18-14-23(29)27(16-18)19-9-2-1-3-10-19/h1-13,18H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDFWXDLTSHWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 2-aminobenzophenone under acidic conditions to form the benzodiazole core. This intermediate is then reacted with 1-phenylpyrrolidin-2-one in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and benzodiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(a) 1-(4-Chlorophenyl)-4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Key Differences: The benzimidazole N1 substituent is a 2-(2-methoxyphenoxy)ethyl group instead of 2-chlorophenylmethyl. The pyrrolidinone 1-position has a 4-chlorophenyl group instead of phenyl.
- Implications: The methoxyphenoxyethyl group introduces ether and methoxy functionalities, likely improving water solubility compared to the hydrophobic 2-chlorophenylmethyl group.
(b) 4-{2-[4-({1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}amino)piperidin-1-yl]ethyl}phenol
- Key Differences: The benzimidazole N1 substituent is a 4-fluorophenylmethyl group. A piperidine-ethylphenol chain replaces the pyrrolidinone-phenyl linkage.
- Implications: Fluorine’s electronegativity may reduce metabolic stability compared to chlorine. The phenolic hydroxyl group enhances polarity, which could limit blood-brain barrier penetration relative to the target compound .
Halogen-Substituted Aromatic Systems
Z-1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazol-4-oxide
- Key Differences :
- Contains a 2-chlorophenyl and 4-fluorophenyl group within an epoxide-triazole scaffold.
- Implications: The epoxide group introduces reactivity, making this compound prone to nucleophilic attack, unlike the stable benzodiazole-pyrrolidinone system. The triazole-oxide moiety may engage in hydrogen bonding, a property absent in the target compound .
Structural Data and Computational Insights
- Crystallography and SHELX Refinement :
Comparative Data Table
Biological Activity
The compound 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C20H19ClN2O
- CAS Number: 341021-39-4
- SMILES Notation: ClC1=C(C=CC=C1)CN2C(CO)=NC3=C2C=CC=C3
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its interactions with various biological systems. The following sections detail specific activities observed in research studies.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one. For example, derivatives containing benzodiazole and piperidine moieties have demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have been reported to exhibit strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.63 ± 0.001 |
| Compound B | 1.13 ± 0.003 |
| Compound C | 6.28 ± 0.003 |
3. Binding Affinity Studies
Fluorescence quenching studies have been conducted to assess the binding affinity of this compound with bovine serum albumin (BSA). These studies indicate that the compound binds effectively to BSA, suggesting potential for drug delivery applications .
Case Studies
A notable study synthesized a series of benzodiazole derivatives and evaluated their biological activities, including the target compound. The results indicated that these compounds exhibited moderate to strong antibacterial activity and significant enzyme inhibition .
Study Highlights:
- Objective: Evaluate the pharmacological potential of synthesized benzodiazole derivatives.
- Methods: Antibacterial screening and enzyme inhibition assays.
- Results: Compounds displayed varying degrees of activity against selected bacterial strains and significant inhibition of urease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
